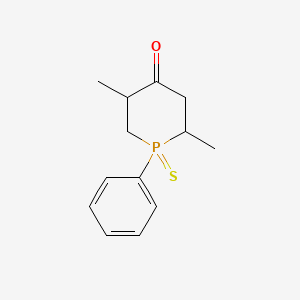
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one is a complex organophosphorus compound It features a unique structure with a phosphinanone core, substituted with phenyl, dimethyl, and sulfanylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a phosphinanone derivative.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions include sulfoxides, sulfones, and various substituted phosphinanone derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one involves its interaction with various molecular targets. The sulfanylidene group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1-phenyl-1-phosphinan-4-one: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
1-Phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one: Lacks the dimethyl groups, affecting its steric properties and reactivity.
2,5-Dimethyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one: Lacks the phenyl group, which influences its aromaticity and stability.
Uniqueness
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one is unique due to its combination of phenyl, dimethyl, and sulfanylidene groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
61124-04-7 |
|---|---|
分子式 |
C13H17OPS |
分子量 |
252.31 g/mol |
IUPAC名 |
2,5-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17OPS/c1-10-9-15(16,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChIキー |
MPQTVCPUTGUIMJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(CP1(=S)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


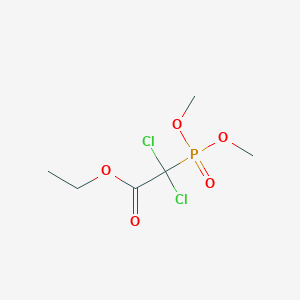
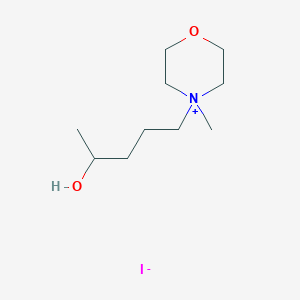
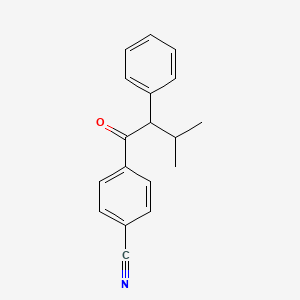

![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)
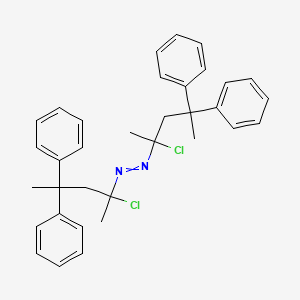
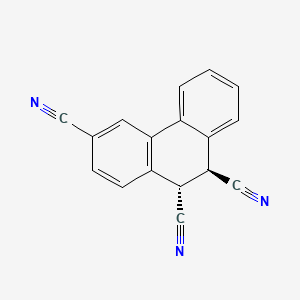
![7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14582574.png)
![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)
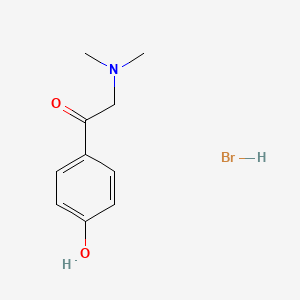
![2-[Amino(morpholin-4-yl)methylidene]hydrazine-1-carbodithioic acid](/img/structure/B14582588.png)

![4-[(Dimethylamino)methyl]phenol;hydrobromide](/img/structure/B14582600.png)
![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)
